molecular formula C18H23N5O2 B2813113 1-acetyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034610-30-3

1-acetyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2813113
CAS No.: 2034610-30-3
M. Wt: 341.415
InChI Key: CTORNSHIODLRSQ-UHFFFAOYSA-N
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Description

Its molecular formula is C22H28N4O3S, with a molecular weight of 428.55 g/mol .

Properties

IUPAC Name

1-acetyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13(24)23-8-5-14(6-9-23)18(25)20-10-15-4-3-7-19-17(15)16-11-21-22(2)12-16/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTORNSHIODLRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Target Compound vs. Indole-2-Carbonyl Derivatives ()

Compounds 27e–27i (e.g., 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-((1-methyl-1H-pyrazol-3-yl)methyl)piperidine-4-carboxamide) share the piperidine-4-carboxamide core but differ in their acyl substituents. Key distinctions:

  • Substituents : The target compound’s pyridin-3-ylmethyl group linked to a pyrazole contrasts with 27e–27i ’s chlorobenzyl-indole and variable amine side chains (e.g., pyridin-4-yl, imidazol-4-yl).
  • Molecular Weight : The target compound (428.55 g/mol) is lighter than 27g (estimated >450 g/mol based on substituents), suggesting differences in solubility or membrane permeability .
Target Compound vs. Isothiazolo-Pyridine Derivatives ()

Compound 10y (1-Acetyl-N-(5-(3,4-dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)piperidine-4-carboxamide) shares the 1-acetylpiperidine-4-carboxamide group but incorporates an isothiazolo-pyridine scaffold. Notable contrasts:

  • Heterocyclic Core : The isothiazolo-pyridine in 10y may enhance π-π stacking interactions compared to the target compound’s pyridine-pyrazole system.
  • Pharmacophore : 10y ’s 3,4-dimethoxyphenyl group is absent in the target compound, which could reduce off-target effects on kinases like DRAK1/2 .
Target Compound vs. Pyrazol-4-amine Derivatives ()

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine lacks the carboxamide and acetylpiperidine groups but shares the pyridin-3-yl-pyrazole motif. Functional group differences:

  • Amine vs. Carboxamide : The target compound’s carboxamide may improve hydrogen-bonding capacity compared to the amine in ’s compound.
  • Synthetic Complexity : The target compound’s synthesis likely requires coupling steps (e.g., using carbodiimide reagents), whereas ’s compound employs Ullmann-type coupling with copper(I) bromide .

Insights :

  • Amine substituents significantly impact yields; 27g ’s pyridin-4-yl group achieves 80% yield, whereas bulkier groups (e.g., pyrazol-3-yl in 27e ) reduce efficiency .
  • The target compound’s synthesis may face challenges in coupling the acetylpiperidine moiety, given the moderate yields of analogous carboxamides in and .

Pharmacological and Physicochemical Properties

  • Antiviral Activity : Indole-2-carbonyl derivatives () target neurotropic alphaviruses, implying the target compound’s pyridine-pyrazole system may similarly interfere with viral replication .
  • Kinase Inhibition : 10y ’s isothiazolo-pyridine scaffold inhibits DRAK1/2, suggesting the target compound’s acetylpiperidine group could modulate kinase selectivity .
  • Solubility : The target compound’s thiophene group (C22H28N4O3S) may enhance lipophilicity compared to 27e–27i ’s polar chlorobenzyl groups, affecting bioavailability .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, including coupling of pyridine and pyrazole moieties, followed by piperidine ring functionalization. For example, copper-catalyzed coupling reactions (e.g., using copper(I) bromide) under controlled temperatures (35°C) and solvent systems (e.g., dimethyl sulfoxide) are effective for introducing heterocyclic groups . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high yields (e.g., 17.9% yield reported in analogous syntheses) .

Q. How can the molecular structure be characterized?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR provide chemical shifts for protons and carbons, confirming functional group connectivity (e.g., pyrazole δ 8.87 ppm in CDCl3_3) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS (ESI) m/z 215 [M+H]+^+) .
  • X-ray crystallography : Resolves 3D conformation for target interaction studies .

Q. What analytical techniques ensure purity and identity?

  • HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .
  • Thermogravimetric analysis (TGA) : Determines thermal stability .
  • Elemental analysis : Confirms C, H, N composition (e.g., 76.80% C, 6.14% H in related compounds) .

Advanced Research Questions

Q. How to design experiments to optimize reaction yields?

Use Design of Experiments (DOE) to test variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance coupling efficiency .
  • Catalyst loading : Copper(I) bromide (0.1–0.5 mol%) balances reactivity and cost .
  • Temperature : Elevated temperatures (35–50°C) accelerate reaction kinetics but may increase side products . Computational tools (e.g., quantum chemical calculations) predict optimal conditions .

Q. What computational methods predict biological activity?

  • Molecular docking : Simulates binding to targets (e.g., kinases, GPCRs) using software like AutoDock .
  • QSAR models : Correlate structural descriptors (e.g., logP, H-bond donors) with antimicrobial or anticancer activity .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogS) and metabolic stability .

Q. How to resolve contradictions in biological activity data?

  • Reproducibility checks : Validate assays (e.g., MIC for antimicrobial activity) across multiple labs .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
  • Purity verification : Use HPLC and LC-MS to rule out impurities (e.g., residual solvents) as confounding factors .

Q. What strategies stabilize the compound for in vivo studies?

  • Solubility enhancement : Co-solvents (e.g., PEG 400) or cyclodextrin complexes improve bioavailability .
  • pH stability testing : Assess degradation in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) .
  • Lyophilization : Stabilize aqueous formulations for long-term storage .

Q. How to validate target engagement in biological systems?

  • Biophysical assays : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd_d) .
  • Genetic knockdown : siRNA-mediated silencing of the target protein confirms mechanism of action .
  • In vivo imaging : Radiolabeled analogs (e.g., 18^{18}F) track biodistribution in animal models .

Q. What methodological approaches study metabolic pathways?

  • In vitro microsomal assays : Liver microsomes (human/rodent) identify phase I metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Determine drug-drug interaction risks using fluorogenic substrates .
  • Stable isotope tracing : 13^{13}C-labeled compound tracks metabolic fate in cell cultures .

Q. How to scale up synthesis while maintaining quality?

  • Process intensification : Continuous flow reactors reduce batch variability and improve heat/mass transfer .
  • Quality by Design (QbD) : Define critical process parameters (CPPs) for critical quality attributes (CQAs) .
  • PAT (Process Analytical Technology) : Real-time monitoring via IR spectroscopy ensures reaction completion .

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